1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperidine core substituted with a 1-methylimidazole-4-sulfonyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl-piperazine moiety at the 4-position. The imidazole-sulfonyl group enhances metabolic stability by resisting enzymatic degradation, while the trifluoromethylpyridine contributes to lipophilicity and target binding affinity.
Properties
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O2S/c1-25-13-18(24-14-25)31(29,30)28-6-4-16(5-7-28)26-8-10-27(11-9-26)17-3-2-15(12-23-17)19(20,21)22/h2-3,12-14,16H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPYZTVUXJTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds are key components to functional molecules used in a variety of applications. They have been deployed in traditional applications in pharmaceuticals and agrochemicals.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole derivatives are known to interact with a diverse range of biochemical pathways due to their versatile chemical structure.
Biological Activity
The compound 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that incorporates piperidine, imidazole, and pyridine moieties. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C15H21N5O2S
- Molecular Weight : 335.4 g/mol
- CAS Number : 882562-66-5
- IUPAC Name : N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can coordinate with metal ions, potentially modulating the activity of metalloenzymes. The piperidine and pyridine rings may interact with specific receptors and enzymes, influencing their functions. The sulfonyl group enhances binding affinity through hydrogen bonding with biological molecules.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of Escherichia coli and other pathogens, demonstrating minimum inhibitory concentration (MIC) values as low as 6.25 μg/ml for certain derivatives . The incorporation of trifluoromethyl groups has been associated with enhanced antibacterial activity.
Antiviral Potential
The compound's structure suggests potential antiviral applications. Similar imidazole derivatives have been evaluated for their efficacy against viruses such as Hepatitis C, showing effective inhibition at low concentrations (EC50 values in the nanomolar range) . This positions the compound as a candidate for further exploration in antiviral drug development.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes like α-glucosidase, which plays a critical role in carbohydrate metabolism. Studies on related piperidine derivatives have reported effective inhibition, suggesting that this compound may share similar properties .
Study 1: Antibacterial Efficacy
In a study assessing various piperidine derivatives, it was found that modifications to the piperidine structure significantly impacted antibacterial activity against Staphylococcus aureus and E. coli. The introduction of sulfonyl groups improved potency, indicating the importance of structural features in biological activity .
Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV). Compounds similar to the target compound showed promising results with EC50 values indicating strong inhibition of viral replication, suggesting a potential pathway for therapeutic application in HCV treatment .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O2S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 882562-66-5 |
| Antibacterial MIC | 6.25 μg/ml |
| Antiviral EC50 | Low nanomolar range |
| Enzyme Inhibition Activity | Significant against α-glucosidase |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfonyl Piperazine/Piperidine Derivatives
Key Insights :
- The imidazole-sulfonyl-piperidine motif in the target compound likely improves metabolic stability compared to phenylsulfonyl analogs (e.g., 34) .
- EMTPP’s CYP2D6 inactivation suggests that imidazole-containing derivatives may exhibit significant drug-drug interactions, warranting caution in the target compound’s development .
Trifluoromethylpyridine-Piperazine Derivatives
Key Insights :
- The 5-(trifluoromethyl)pyridin-2-yl group is a common pharmacophore in kinase inhibitors (e.g., CK1δ) and CNS-targeting agents .
- Halogenation (e.g., 4f) enhances target binding but may reduce solubility .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 1-(Phenylsulfonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (34) | EMTPP |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~2.9 |
| Molecular Weight | ~495 | 368.34 | 353.38 |
| Metabolic Stability | High (imidazole-sulfonyl group) | Moderate (phenylsulfonyl prone to oxidation) | Low (CYP2D6 substrate) |
Q & A
Q. What synthetic methodologies are commonly employed for constructing the piperazine and sulfonylimidazole moieties in this compound?
The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, sulfonamide formation can be achieved by reacting a piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., THF with triethylamine). The trifluoromethylpyridinyl piperazine moiety is typically introduced via Buchwald-Hartwig amination or SNAr reactions using 2-chloro-5-(trifluoromethyl)pyridine and a pre-functionalized piperazine . Purification often employs reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) .
Q. How can nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) be utilized to confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the imidazole sulfonyl group (δ ~3.3 ppm for methylimidazole protons, δ ~180 ppm for sulfonyl carbons) and trifluoromethylpyridine protons (δ ~8.2–8.5 ppm for aromatic protons). Piperazine methylene groups typically resonate at δ ~3.4–4.0 ppm .
- HRMS : Electrospray ionization (ESI) in positive mode confirms the molecular ion ([M+H]⁺). For example, a calculated mass of 328.1590 for a related compound matched the observed 328.1597 .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Common assays include:
- Enzyme inhibition : DPP-IV inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC₅₀ values .
- Receptor binding : Radioligand displacement assays (e.g., 5-HT1A receptor binding with [³H]-8-OH-DPAT) .
- Cellular viability : MTT assays to assess cytotoxicity in target cell lines (e.g., pancreatic β-cells for antidiabetic studies) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethylpyridine and sulfonylimidazole substituents for enhanced target affinity?
- Trifluoromethylpyridine : Para-substitution with electron-withdrawing groups (e.g., CF₃) improves metabolic stability and target binding. Ortho-substitution may sterically hinder receptor interactions .
- Sulfonylimidazole : The 1-methyl group on the imidazole enhances lipophilicity, while sulfonyl groups improve solubility and hydrogen-bonding potential. Comparative studies with non-sulfonylated analogs show reduced potency, highlighting the sulfonyl group’s role in binding .
Q. What computational strategies are effective for predicting this compound’s binding mode to enzymes like DPP-IV or 5-HT1A receptors?
- Induced-fit docking : Molecular dynamics simulations (e.g., Schrödinger Suite) account for receptor flexibility. For DPP-IV, key interactions include hydrogen bonds with Ser630 and hydrophobic contacts with Tyr547 .
- Free energy perturbation (FEP) : Quantifies binding affinity changes upon substituent modification (e.g., replacing CF₃ with Cl) .
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Controlled variables : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%).
- Orthogonal assays : Validate DPP-IV inhibition with both fluorogenic and colorimetric substrates (e.g., H-Gly-Pro-pNA) .
- Statistical analysis : Use ANOVA to compare inter-assay variability. For example, IC₅₀ variations >2-fold may indicate assay-specific artifacts .
Q. What pharmacokinetic (PK) parameters should be prioritized during in vivo efficacy studies for antidiabetic or neuropharmacological applications?
- Oral bioavailability : Assessed via rat models with plasma LC-MS/MS quantification. Piperazine derivatives often show moderate bioavailability (~30–50%) due to first-pass metabolism .
- Half-life (t₁/₂) : Optimize via substituent modifications (e.g., fluorination to block CYP450 oxidation) .
- Brain penetration : Measure logP and P-gp efflux ratios (e.g., MDCK-MDR1 cells) for CNS-targeted applications .
Q. What analytical techniques are recommended for detecting metabolic degradation products of this compound?
- LC-HRMS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the piperidine ring is a common metabolic pathway .
- Stable isotope labeling : Track metabolic pathways using ¹³C or ²H isotopes in key positions (e.g., trifluoromethyl group) .
Methodological Considerations
Q. How can researchers mitigate synthetic challenges related to the compound’s sulfonamide and trifluoromethyl groups?
- Sulfonamide stability : Avoid strongly acidic conditions during purification to prevent hydrolysis. Use mild bases (e.g., NaHCO₃) for workup .
- Trifluoromethyl reactivity : Employ Pd-catalyzed cross-coupling under inert atmospheres to preserve the CF₃ group .
Q. What strategies enhance the compound’s solubility and formulation stability for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
